![molecular formula C24H28N2O B14368545 4,4'-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline) CAS No. 90468-42-1](/img/structure/B14368545.png)
4,4'-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline) is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two N-methylaniline groups connected by a methylene bridge to a central phenyl ring substituted with an ethoxy and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline) typically involves the condensation of 4-ethoxy-3-methylbenzaldehyde with N-methylaniline in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently reduced to yield the final product. Commonly used acid catalysts include hydrochloric acid or sulfuric acid, and the reduction step can be carried out using sodium borohydride or hydrogen gas over a palladium catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst such as iron(III) bromide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
4,4’-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable colored compounds.
Mécanisme D'action
The mechanism of action of 4,4’-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π interactions with aromatic amino acid residues in proteins, potentially modulating their activity. Additionally, the presence of electron-donating groups (ethoxy and methyl) can influence the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylene-bis(N-methylaniline): Similar structure but lacks the ethoxy and methyl substituents.
4,4’-Diamino-3,3’-dimethyldiphenylmethane: Contains amino groups instead of N-methylaniline groups.
4,4’-Methylene-di(o-toluidine): Similar structure with different substituents on the aromatic rings.
Uniqueness
4,4’-[(4-Ethoxy-3-methylphenyl)methylene]bis(N-methylaniline) is unique due to the presence of both ethoxy and methyl groups on the central phenyl ring, which can significantly influence its chemical reactivity and physical properties. These substituents can enhance the compound’s solubility, stability, and potential interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
90468-42-1 |
|---|---|
Formule moléculaire |
C24H28N2O |
Poids moléculaire |
360.5 g/mol |
Nom IUPAC |
4-[(4-ethoxy-3-methylphenyl)-[4-(methylamino)phenyl]methyl]-N-methylaniline |
InChI |
InChI=1S/C24H28N2O/c1-5-27-23-15-10-20(16-17(23)2)24(18-6-11-21(25-3)12-7-18)19-8-13-22(26-4)14-9-19/h6-16,24-26H,5H2,1-4H3 |
Clé InChI |
DFGLERNRVNCEKF-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)C(C2=CC=C(C=C2)NC)C3=CC=C(C=C3)NC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


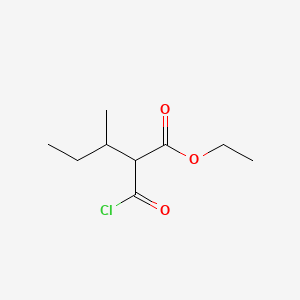
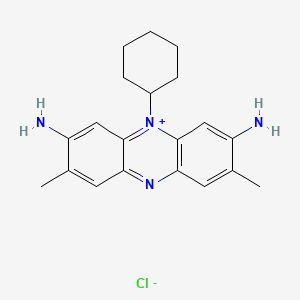
![4-[2-(4-Aminophenyl)ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B14368469.png)
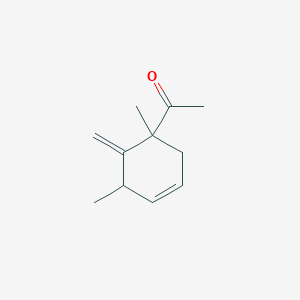
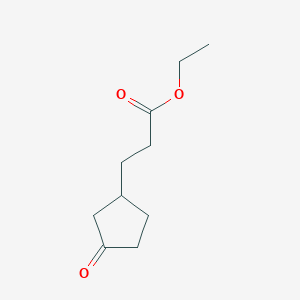
![4,8-Diamino-3,7-bis[4-(hexyloxy)phenoxy]naphthalene-1,5-dione](/img/structure/B14368498.png)
![1,1-Dichloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methyl}-2-methylcyclopropane](/img/structure/B14368503.png)
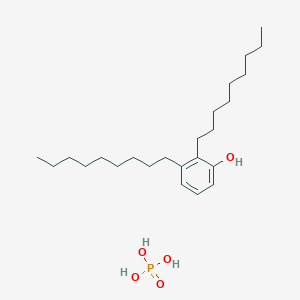
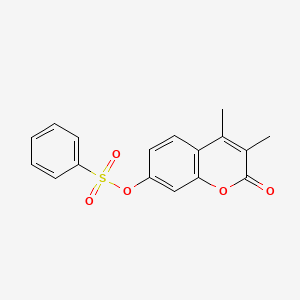
![2,2'-[(1,1-Diphenylbutan-2-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14368514.png)
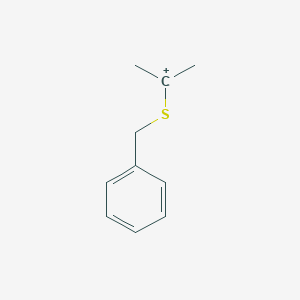
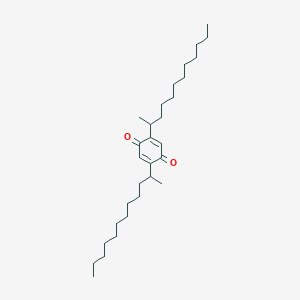
![Undecanoicacid, 11-[(2-iodoacetyl)amino]-](/img/structure/B14368530.png)
![N-(4-Cyanophenyl)-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14368543.png)
